molecular formula C24H26N4O4S2 B2584989 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide CAS No. 1169978-08-8

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide

Cat. No.: B2584989
CAS No.: 1169978-08-8
M. Wt: 498.62
InChI Key: WQIHIMLZDPNRBO-UHFFFAOYSA-N
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Description

The compound N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide features a benzothiazole core substituted with an ethoxy group at the 4-position, linked to a 3-methylpyrazole moiety via a thiazole nitrogen. The butanamide chain is functionalized with a tosyl (p-toluenesulfonyl) group, contributing to its hydrophobic character. Such compounds are often explored for pharmacological applications, including anti-tubercular and kinase inhibitory activities, as seen in structurally related molecules .

Properties

IUPAC Name

N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-4-32-19-7-5-8-20-23(19)26-24(33-20)28-21(15-17(3)27-28)25-22(29)9-6-14-34(30,31)18-12-10-16(2)11-13-18/h5,7-8,10-13,15H,4,6,9,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHIMLZDPNRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-ethoxyaniline with carbon disulfide and bromine to form 4-ethoxybenzo[d]thiazole.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methyl-1H-pyrazole with appropriate reagents.

    Coupling Reaction: The benzo[d]thiazole and pyrazole intermediates are then coupled using a suitable linker, such as a tosyl group, under specific conditions (e.g., using a base like potassium carbonate in a polar aprotic solvent like DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution could introduce various functional groups in place of the tosyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the synthesis of novel compounds.

Biology

Biologically, N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide may exhibit interesting bioactivity, making it a candidate for drug development. It could be tested for antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide would depend on its specific biological activity. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzo[d]thiazole and pyrazole rings could facilitate binding to specific molecular targets, while the tosyl group might enhance its solubility and stability.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Benzothiazole Core Modifications
  • 4-Ethoxy vs. 4-Methyl/Chloro/Fluoro Substituents :
    The 4-ethoxy group in the target compound contrasts with the 4-methyl (e.g., VU0500469 in ) or 7-chloro-6-fluoro-nitro groups in Hazra’s anti-tubercular derivatives (). Ethoxy groups enhance electron-donating properties and may improve metabolic stability compared to halogens, which increase electrophilicity and binding affinity to bacterial targets .
Pyrazole and Amide Chain Variations
  • 3-Methylpyrazole vs.
  • Tosylbutanamide vs. Phenylsulfonyl/Carboxamide Chains: The tosyl group in the target compound differs from phenylsulfonyl (e.g., compound 1 in ) or isonicotinohydrazide () chains. Tosyl groups enhance hydrophobicity and may influence membrane permeability, while carboxamide derivatives (e.g., nicotinamide in ) introduce hydrogen-bonding capabilities .

Pharmacological and Physicochemical Properties

Anti-Tubercular Activity

Hazra’s derivatives () with 7-chloro-6-fluoro-nitrobenzothiazoles exhibit MIC values <1 µg/mL against M. tuberculosis, attributed to nitro group bioactivation. The target compound lacks nitro substituents, suggesting a different mechanism, possibly kinase inhibition (as in CDK7-targeting thiazoles in ) .

Physicochemical Metrics
  • Molecular Weight : ~500–550 g/mol (estimated), comparable to VU0500469 (460.4 g/mol) .
  • LogP : Predicted >3 due to tosyl and ethoxy groups, higher than nicotinamide derivatives (e.g., compound 5h: LogP ~2.5) .
  • Solubility : Lower aqueous solubility than sulfonamide or carboxamide analogs (e.g., compound 2 in ) due to increased hydrophobicity .

Biological Activity

N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-tosylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological significance, and therapeutic potential of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S and features several functional groups that contribute to its biological activity. The presence of the benzothiazole moiety is particularly noteworthy, as derivatives of benzothiazole have been associated with a range of pharmacological effects.

Antimicrobial Activity

Benzothiazole derivatives have been widely studied for their antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. In vitro studies indicated that certain benzothiazole derivatives exhibited minimal inhibitory concentrations (MIC) in the range of 50 μg/mL against various pathogens, suggesting a potent antimicrobial effect .

CompoundMIC (μg/mL)Activity Type
6-Thiocyanate-β-bromo-propionyl-UBT50Antibacterial
Benzothiazole derivative X25Antifungal

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazole derivatives. A study focusing on similar compounds found that they could inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 0.004 μM to higher concentrations depending on the specific structural modifications .

Cell LineIC50 (μM)Compound Tested
MDA-MB-2310.004Benzothiazole derivative Y
SK-Hep-10.01Benzothiazole derivative Z

Anti-inflammatory Effects

Compounds derived from benzothiazole have also shown promise in reducing inflammation. In vivo studies indicated that these compounds could significantly lower inflammatory markers in animal models, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation and microbial resistance.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies have shown that these compounds can scavenge ROS, thereby protecting cells from oxidative stress.
  • Modulation of Signaling Pathways : Research indicates that these compounds can interfere with key signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated a series of benzothiazole derivatives for their anticancer effects against various cell lines. The results indicated that modifications to the benzothiazole structure significantly enhanced cytotoxicity against cancer cells .
  • Investigation into Antimicrobial Properties : Another study assessed the antimicrobial efficacy of synthesized benzothiazoles against clinical isolates of bacteria and fungi, showing promising results with several compounds exhibiting potent activity .

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